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Compound of Interest

Compound Name:
2-Amino-3,5-

dichloroisonicotinonitrile

Cat. No.: B8799989

Get Quote

Introduction & Structural Context
2-Amino-3,5-dichloroisonicotinonitrile (

) is a highly functionalized pyridine derivative. Its structural core—a pyridine ring substituted
with an amino group, a nitrile, and two chlorine atoms—makes it a critical intermediate in the
synthesis of complex kinase inhibitors and agrochemicals.

The presence of the electron-withdrawing nitrile (CN) and chlorine substituents at the 3, 4, and

5 positions creates a unique electronic environment, significantly influencing its spectroscopic

signature compared to the non-chlorinated analog, 2-aminoisonicotinonitrile.
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Property Detail

IUPAC Name 2-Amino-3,5-dichloro-4-pyridinecarbonitrile

CAS Number 1260654-33-8 (and related isomers/salts)

Molecular Formula

Exact Mass
186.97 g/mol (

)

Structure

Pyridine ring;

-

,

-

,

-

,

-

,
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is distinct due to its high symmetry and lack of adjacent

protons.

H NMR Characterization
The proton NMR spectrum is remarkably simple, characterized by the absence of coupling

constants (

values) typically seen in pyridines, as the only aromatic proton is isolated at position 6.
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Solvent: DMSO-

or CDCl

(Note: Amino protons may broaden or disappear in CDCl

depending on concentration and water content; DMSO-

is preferred for clear

observation).

Signal
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration Interpretation

H-6 8.25 – 8.45 Singlet (s) 1H

The sole

aromatic proton.

Deshielded by

the adjacent ring

nitrogen and the

inductive effect

of the

-Cl.

-NH 7.00 – 7.50
Broad Singlet (br

s)
2H

Exchangable

amino protons.

Shift varies

significantly with

concentration

and solvent H-

bonding.

Mechanistic Insight: In the non-chlorinated precursor (2-aminoisonicotinonitrile), H-6 appears

as a doublet coupled to H-5. The disappearance of this coupling and the downfield shift of the

H-6 singlet confirm the substitution of chlorine at the C-5 position.

C NMR Characterization
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The carbon spectrum should exhibit 6 distinct signals. The nitrile carbon and the chlorinated

carbons appear in characteristic regions.

Carbon Position

Approx.[1][2][3]
Shift (

, ppm)

Signal Type Notes

C-2 (

)
158.0 – 160.0 Quaternary

Deshielded by direct

attachment to the

amino group and ring

nitrogen.

C-6 (

)
148.0 – 150.0 CH

High shift due to

alpha-position to ring

nitrogen.

C-4 (

)
120.0 – 125.0 Quaternary

Shielded relative to C-

2/C-6; attached to

EWG (CN).

-CN (Nitrile) 114.0 – 116.0 Quaternary
Characteristic nitrile

region.

C-3 (

)
110.0 – 115.0 Quaternary

Upfield due to steric

compression and

mesomeric effects,

despite Cl

electronegativity.

C-5 (

)
118.0 – 122.0 Quaternary

Distinct from C-3 due

to different ortho/para

environments.

Infrared (IR) Spectroscopy
IR analysis is crucial for confirming the presence of the nitrile group and the primary amine.

Method: ATR-FTIR (Solid state) or KBr pellet.
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Functional Group

Wavenumber (

, cm

)

Intensity Mode

Primary Amine (-NH

)
3450 & 3350 Medium/Strong

Asymmetric &

Symmetric stretching.

Two distinct bands are

diagnostic.

Nitrile (-C≡N) 2220 – 2240 Medium/Sharp

Diagnostic stretch.

Unconjugated nitriles

are often higher, but

conjugation to the

pyridine ring lowers

this slightly.

Aromatic C=N / C=C 1620 – 1580 Strong
Pyridine ring breathing

modes.

Amine Scissoring ~1600 Medium

N-H bending (often

overlaps with aromatic

ring modes).

C-Cl Stretch 700 – 800 Strong

Characteristic aryl

chloride fingerprint

region.

Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the dichloro-substitution pattern

via the isotopic abundance of Chlorine (

and

).

Ionization & Molecular Ion
Technique: ESI (+) or EI (70 eV).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (

): 187 m/z (based on

).

Isotopic Cluster Analysis (Critical for Validation)
Because the molecule contains two chlorine atoms, the molecular ion cluster follows a specific

mathematical distribution (

:

M (

): 100% Relative Abundance (Base peak)

M+2 (

): ~65% Relative Abundance

M+4 (

): ~10% Relative Abundance

Diagnostic Rule: If your MS spectrum shows a 3:1 ratio (M:M+2), you have a monochloro

impurity. You must observe the 9:6:1 approximate pattern to confirm the dichloro species.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution data without line broadening:

Drying: Dry the solid compound in a vacuum desiccator over

for 4 hours to remove lattice water (which interferes with the

signal).

Solvent: Use DMSO-
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(99.9% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

Protocol B: Synthesis & Impurity Logic
Understanding the synthesis helps identify spectral impurities. The compound is typically

synthesized via the chlorination of 2-aminoisonicotinonitrile.

Workflow Diagram: The following diagram illustrates the synthesis logic and potential impurities

detectable by spectroscopy.

Precursor
Reaction Matrix

2-Aminoisonicotinonitrile
(C6H5N3)

TARGET:
2-Amino-3,5-dichloro-

isonicotinonitrile

 Electrophilic Aromatic
Substitution (2 eq.)

Impurity A:
3-Chloro Analog
(Incomplete Rxn)

 1 eq. Cl (Fast)

NCS or Cl2
(Chlorinating Agent)

Impurity B:
Over-chlorinated

Species

 Excess Cl (Slow) +1 eq. Cl

Doublet in NMR
(H-5 present)

NMR Flag

Click to download full resolution via product page

Figure 1: Synthetic pathway and impurity logic. Presence of doublets in NMR indicates

incomplete chlorination (Impurity A).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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